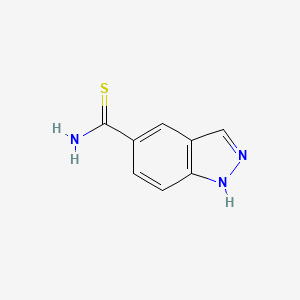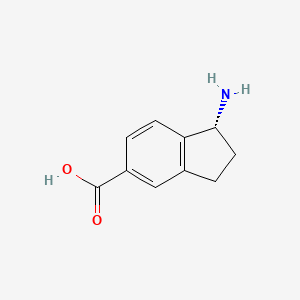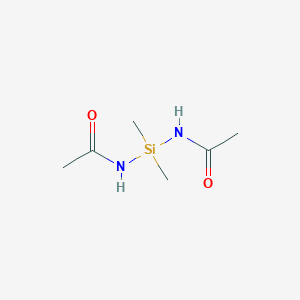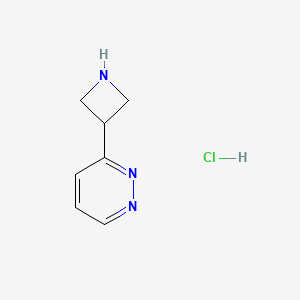![molecular formula C6H5ClN4 B11915269 2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)
2-chloro-1H-imidazo[4,5-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of 2,3-diaminopyridine with various reagents. One common method includes the reaction of 2,3-diaminopyridine with 2-chloro-3-nitropyridine, followed by reduction of the nitro group . The reaction conditions often involve the use of hydrogen in the presence of palladium on carbon or other reducing agents like Raney nickel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can have different functional groups attached to the imidazole or pyridine rings .
Scientific Research Applications
2-chloro-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system . It may also interact with enzymes and other proteins involved in cellular pathways, affecting processes like inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry and drug development.
Uniqueness
2-chloro-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other imidazopyridines .
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
2-chloro-1H-imidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C6H5ClN4/c7-6-10-3-1-2-9-5(8)4(3)11-6/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
GZTJCGPNJPLPLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


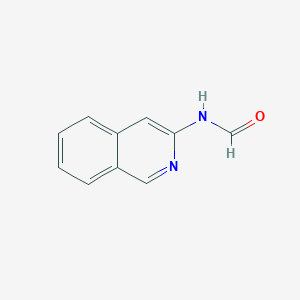

![2H-Naphtho[2,3-B]oxet-2-one](/img/structure/B11915193.png)


![{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B11915212.png)


